molecular formula C12H20N6O B8040924 2-[[4-Methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylamino]butanenitrile

2-[[4-Methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylamino]butanenitrile

Cat. No.: B8040924
M. Wt: 264.33 g/mol
InChI Key: WGXUPHBGKCTXIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Temperature: Controlled temperatures ranging from 0°C to room temperature.

    Catalysts: Use of bases such as triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound might involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including recrystallization or chromatography to obtain a pure product.

    Quality Control: Analytical techniques like HPLC or NMR to verify the compound’s purity and structure.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions might convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor in biochemical assays.

    Protein Labeling: Used in the study of protein interactions and functions.

Medicine:

    Drug Development: Investigated for its potential therapeutic properties.

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry:

    Material Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.

Mechanism of Action

The mechanism by which (1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

    (1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate: Shares structural similarities with other carbamates and nitriles.

    Other Carbamates: Such as carbaryl or aldicarb, which are used in agriculture and medicine.

Uniqueness:

    Structural Features: The presence of both a nitrile and a carbamate group in the same molecule.

    Chemical Reactivity: Unique reactivity patterns due to the combination of functional groups.

Properties

IUPAC Name

2-[[4-methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylamino]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O/c1-6-9(7-13)18(4)11-15-10(14-8(2)3)16-12(17-11)19-5/h8-9H,6H2,1-5H3,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXUPHBGKCTXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N(C)C1=NC(=NC(=N1)NC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C#N)N(C)C1=NC(=NC(=N1)NC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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